

Crystal Structure Analysis of 2-Aminopyrimidin-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyrimidin-5-ol

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Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on illustrating the process through the analogue 2-Amino-5-chloropyrimidine. Due to the absence of publicly available single-crystal X-ray diffraction data for **2-Aminopyrimidin-5-ol**, this document utilizes the structurally similar compound, 2-Amino-5-chloropyrimidine, as a representative model. The guide details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and discusses the molecule's implication in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a foundational understanding of the methodologies and data interpretation central to crystallographic studies.

Introduction

2-aminopyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.^[1] The substitution pattern on the pyrimidine ring plays a crucial role in the molecule's physicochemical properties and its interaction with biological targets.

The determination of the three-dimensional atomic arrangement of these compounds through single-crystal X-ray diffraction is fundamental to understanding their structure-activity relationships. This guide outlines the essential steps and data interpretation involved in the crystal structure analysis of this class of molecules.

Note on the Subject Compound: As of the date of this publication, a detailed crystal structure for **2-Aminopyrimidin-5-ol** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or found in the accessible scientific literature. Therefore, this guide will use 2-Amino-5-chloropyrimidine as an illustrative example for which crystallographic data is available (CCDC Deposition Number: 754419).^[2]

Experimental Protocols

Synthesis of 2-Amino-5-chloropyrimidine

The synthesis of 2-Amino-5-chloropyrimidine can be achieved through various methods. A common approach involves the chlorination of 2-aminopyrimidine.

Materials:

- 2-aminopyrimidine
- N-chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Sodium bicarbonate
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- A solution of 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- The solution is cooled to 0 °C in an ice bath.
- N-chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 2-Amino-5-chloropyrimidine as a solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Materials:

- Purified 2-Amino-5-chloropyrimidine
- A suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane)

Procedure:

- A saturated solution of 2-Amino-5-chloropyrimidine is prepared by dissolving the compound in a minimal amount of a suitable solvent at a slightly elevated temperature.

- The hot saturated solution is filtered to remove any insoluble impurities.
- The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
- The vial is left undisturbed in a vibration-free environment.
- Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Data Presentation: Crystallographic Data for 2-Amino-5-chloropyrimidine

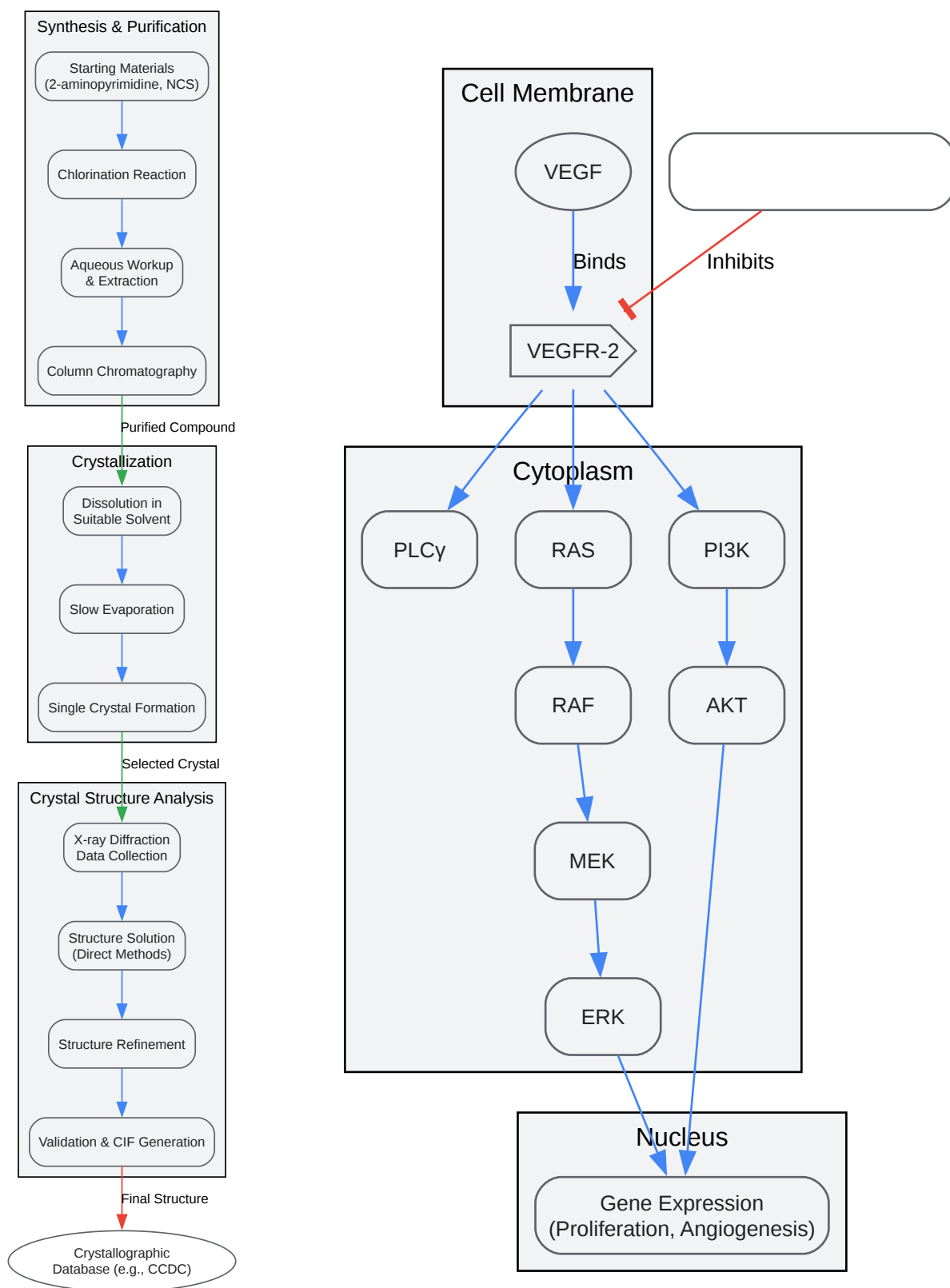
The following table summarizes the crystallographic data for 2-Amino-5-chloropyrimidine, obtained from the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 754419).

Parameter	Value
Crystal Data	
Chemical Formula	C ₄ H ₄ ClN ₃
Formula Weight	129.55 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.843(2)
b (Å)	18.253(9)
c (Å)	7.373(4)
α (°)	90
β (°)	99.69(3)
γ (°)	90
Volume (Å ³)	510.0(5)
Z	4
Data Collection	
Radiation	MoKα (λ = 0.71073 Å)
Temperature (K)	293
2θ range for data collection (°)	3.0 to 28.0
Refinement	
R-factor (%)	4.6
wR-factor (%)	12.4
Goodness-of-fit (S)	1.04

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, crystallization, and crystal structure analysis of a small organic molecule like 2-Amino-5-chloropyrimidine.



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References

- 1. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 2. 2-Pyrimidinamine, 5-chloro- | C₄H₄ClN₃ | CID 79479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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